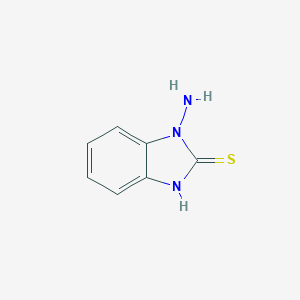

3-amino-1H-benzimidazole-2-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-amino-1H-benzimidazole-2-thione is a heterocyclic compound that features a benzimidazole core with an amino group at the 3-position and a thione group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-benzimidazole-2-thione typically involves the cyclization of o-phenylenediamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then cyclizes to form the desired benzimidazole thione.

Cyclization with Carbon Disulfide:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

化学反应分析

Acylation and Alkylation Reactions

The amino group undergoes nucleophilic reactions with acylating and alkylating agents, while the thione group participates in sulfur-based substitutions.

Acylation

Reaction with acetic anhydride yields 1-(2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl)ethanone, confirmed by IR (C=O stretch at 1716 cm⁻¹) and ¹H-NMR (singlet for CH₃ at δ 1.92 ppm) .

| Reaction Conditions | Reagents/Agents | Product | Key Spectral Data |

|---|---|---|---|

| Reflux in acetic anhydride | Ac₂O, triethylamine | 1-(2-thioxo-2,3-dihydro-1H-BIT-yl)ethanone | IR: 1716 cm⁻¹ (C=O); ¹H NMR: δ 1.92 (CH₃) |

Alkylation

Treatment with chlorotrimethylsilane (Me₃SiCl) in triethylamine produces silylated derivatives . The thione group reacts preferentially, forming stable Si–N bonds, as evidenced by IR (1181 cm⁻¹ for Si–N) .

Cyclization and Heterocycle Formation

The thione group facilitates intramolecular cyclization, forming fused heterocycles.

Thiazolo-Benzimidazole Derivatives

Condensation with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde) forms 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones .

Oxidative Transformations

The thione group can be oxidized to sulfonic acids or participate in disulfide formation.

Oxidation with H₂O₂

Treatment with hydrogen peroxide and K₂WO₄ converts the thione to a sulfone, yielding 2,3-dihydro-1,1-dioxothiazolo[3,2-a]benzimidazole .

| Substrate | Oxidizing Agent | Product | Application |

|---|---|---|---|

| Thiazolo[3,2-a]benzimidazole | H₂O₂, K₂WO₄ | 1,1-dioxothiazolo[3,2-a]benzimidazole | Enhanced solubility for bioactivity |

Condensation Reactions

The amino group participates in Schiff base formation and cycloadditions.

1,3-Dipolar Cycloaddition

Nitrilimines react with 2-arylidenethiazolo derivatives to form pyrazole-fused benzimidazoles, demonstrating regioselectivity at the exocyclic double bond .

Functional Group Interconversion

The amino group can be transformed into diazonium salts for coupling reactions.

Diazotization

Treatment with NaNO₂/HCl forms diazonium intermediates, which couple with phenols or amines to yield azo derivatives .

Research Insights

-

Regioselectivity : Alkylation occurs preferentially at sulfur over nitrogen due to higher nucleophilicity of the thione group .

-

Tautomerism : The thione exists predominantly in the thiol-thione tautomeric form, influencing reactivity .

-

Biological Relevance : Thiazolo-benzimidazoles exhibit antinematode and antiviral activities .

科学研究应用

Medicinal Chemistry Applications

3-Amino-1H-benzimidazole-2-thione exhibits a wide range of biological activities, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds, including this compound, possess notable antimicrobial properties. For instance, studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 µg/mL |

| This compound | E. coli | 4 µg/mL |

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example, it has been evaluated for antiproliferative activity against breast cancer cell lines (MDA-MB-231), demonstrating significant inhibition at low concentrations .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 16.38 |

| Other Derivatives | Various Cancer Lines | Varies |

Antifungal and Antiparasitic Activity

The compound also shows antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values indicating moderate effectiveness . Additionally, its potential as an antiparasitic agent has been investigated, with promising results in inhibiting protozoal infections .

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound and its derivatives:

- Antimicrobial Studies : A study demonstrated that synthesized benzimidazole derivatives showed significant antibacterial activity against multiple bacterial strains .

- Anticancer Research : Another investigation highlighted the compound's ability to inhibit cancer cell proliferation effectively, suggesting its potential as a therapeutic agent for cancer treatment .

作用机制

The mechanism of action of 3-amino-1H-benzimidazole-2-thione varies depending on its application:

Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Enzyme Inhibition: It binds to the active site of enzymes such as urease, inhibiting their activity by blocking substrate access.

Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway.

相似化合物的比较

3-amino-1H-benzimidazole-2-thione can be compared with other benzimidazole derivatives:

-

2-mercaptobenzimidazole

- Similar structure but lacks the amino group at the 3-position.

- Exhibits strong antioxidant properties.

-

5,6-dimethylbenzimidazole

- Contains methyl groups at the 5 and 6 positions.

- Integral part of the structure of vitamin B12.

-

N-methylbenzimidazole

- Methyl group attached to the nitrogen atom.

- Used as a precursor in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its combination of the amino and thione groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

属性

IUPAC Name |

3-amino-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-10-6-4-2-1-3-5(6)9-7(10)11/h1-4H,8H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHNFJUEYIHKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。